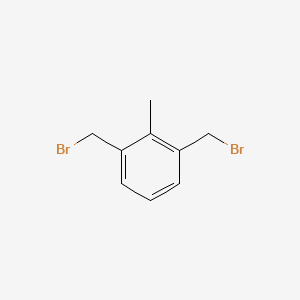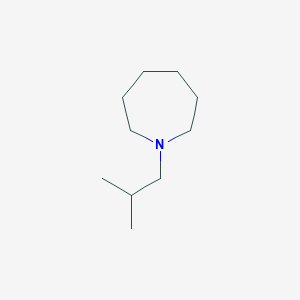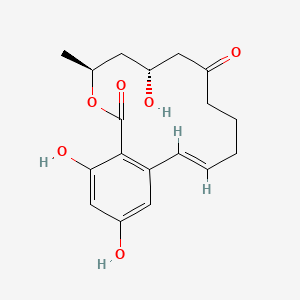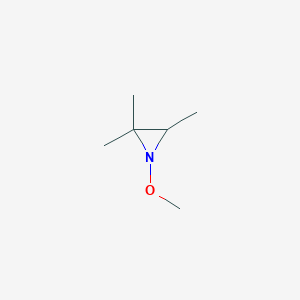
1-Methoxy-2,2,3-trimethylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2,2,3-trimethylaziridine is an organic compound with the molecular formula C₆H₁₃NO and a molecular weight of 115.1735 g/mol It is a derivative of aziridine, characterized by the presence of a methoxy group and three methyl groups attached to the aziridine ring
Preparation Methods
The synthesis of 1-Methoxy-2,2,3-trimethylaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method is the reaction of 2,2,3-trimethylaziridine with methanol in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
1-Methoxy-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methoxy-2,2,3-trimethylaziridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxy-2,2,3-trimethylaziridine involves its interaction with molecular targets through its functional groups. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can affect molecular pathways and cellular processes, contributing to its observed effects .
Comparison with Similar Compounds
1-Methoxy-2,2,3-trimethylaziridine can be compared with other aziridine derivatives, such as:
Aziridine: The parent compound, which lacks the methoxy and methyl groups.
1-Methoxyaziridine: A simpler derivative with only a methoxy group attached.
Properties
CAS No. |
37873-23-7 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
1-methoxy-2,2,3-trimethylaziridine |
InChI |
InChI=1S/C6H13NO/c1-5-6(2,3)7(5)8-4/h5H,1-4H3 |
InChI Key |
VNGCQFBBUOYGPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


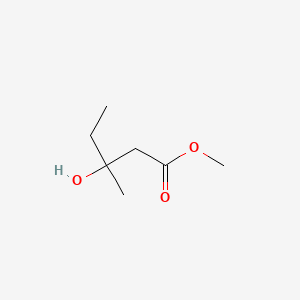
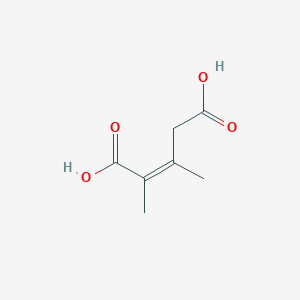
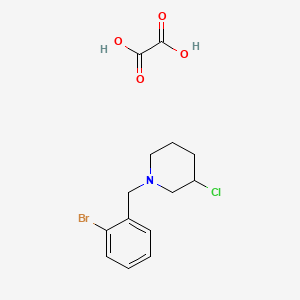
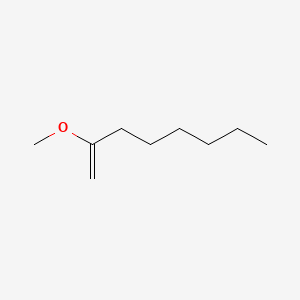
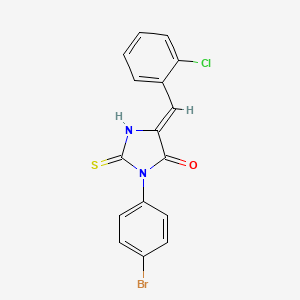
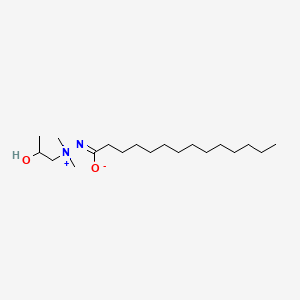
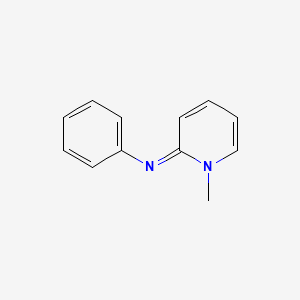
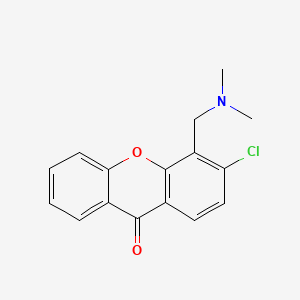
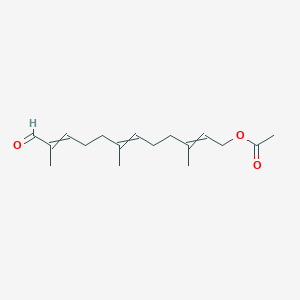
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)
